molecular formula C8H8N2O7S B14366236 Methyl [(4-nitrophenoxy)sulfonyl]carbamate CAS No. 92385-24-5

Methyl [(4-nitrophenoxy)sulfonyl]carbamate

Cat. No.: B14366236
CAS No.: 92385-24-5
M. Wt: 276.23 g/mol
InChI Key: YAMMBQJOCXYHEI-UHFFFAOYSA-N
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Description

Methyl [(4-nitrophenoxy)sulfonyl]carbamate is an organic compound with the molecular formula C8H8N2O6S. It is a carbamate derivative, which means it contains a carbamate group (a functional group consisting of a carbonyl group attached to an amine and an ester). This compound is known for its applications in various fields, including chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(4-nitrophenoxy)sulfonyl]carbamate typically involves the reaction of methyl carbamate with 4-nitrophenylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is monitored using techniques like gas chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl [(4-nitrophenoxy)sulfonyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Methyl [(4-nitrophenoxy)sulfonyl]carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from binding and inhibiting the enzyme’s activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme .

Comparison with Similar Compounds

Similar Compounds

  • Methyl [(4-nitrophenyl)sulfonyl]carbamate
  • Ethyl [(4-nitrophenyl)sulfonyl]carbamate
  • Propyl [(4-nitrophenyl)sulfonyl]carbamate

Uniqueness

Methyl [(4-nitrophenoxy)sulfonyl]carbamate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .

Properties

CAS No.

92385-24-5

Molecular Formula

C8H8N2O7S

Molecular Weight

276.23 g/mol

IUPAC Name

methyl N-(4-nitrophenoxy)sulfonylcarbamate

InChI

InChI=1S/C8H8N2O7S/c1-16-8(11)9-18(14,15)17-7-4-2-6(3-5-7)10(12)13/h2-5H,1H3,(H,9,11)

InChI Key

YAMMBQJOCXYHEI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NS(=O)(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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